(2S)-3,5-Dimethylhexan-2-amine
Description
(2S)-3,5-Dimethylhexan-2-amine is a chiral aliphatic amine with a hexane backbone substituted by methyl groups at positions 3 and 5 and an amine group at position 2. Its stereochemistry at the second carbon (S-configuration) distinguishes it from non-chiral analogs.
Properties
IUPAC Name |
(2S)-3,5-dimethylhexan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-6(2)5-7(3)8(4)9/h6-8H,5,9H2,1-4H3/t7?,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBFEUQYTNPFOY-MQWKRIRWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)CC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3,5-Dimethylhexan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting materials, such as 3,5-dimethylhexan-2-one.
Reductive Amination: The key step involves the reductive amination of 3,5-dimethylhexan-2-one with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting amine is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-3,5-Dimethylhexan-2-amine can undergo oxidation reactions to form corresponding oxides or imines.
Reduction: It can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: (2S)-3,5-Dimethylhexan-2-amine is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Pathways: Research explores its role in various biochemical pathways and its interaction with biological macromolecules.
Medicine:
Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including its use in the development of new medications.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and specialty chemicals.
Material Science: Research includes its application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-3,5-Dimethylhexan-2-amine involves its interaction with molecular targets such as enzymes or receptors. It may act as an inhibitor or activator, depending on the specific pathway. The compound’s chiral nature allows it to fit into specific binding sites, influencing the activity of the target molecule. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with (2S)-3,5-Dimethylhexan-2-amine:
| Compound Name | Molecular Formula | Functional Groups | Key Structural Differences |
|---|---|---|---|
| This compound | C₈H₁₉N | Primary amine (chiral center) | Chiral S-configuration at C2 |
| 2-Ethylhexylamine | C₈H₁₉N | Primary amine (branched alkyl) | Ethyl group at C2, no stereochemistry |
| 2,5-Dimethylhexane-2,5-diamine | C₈H₂₀N₂ | Two primary amine groups | Diamine structure, symmetrical methyl groups |
| (2S)-2,5-Diaminopentanamide dihydrochloride | C₅H₁₃N₃O·(HCl)₂ | Amide and amine groups | Shorter chain, amide functionalization |
Key Observations :
- Chirality: The S-configuration in this compound may confer distinct biochemical interactions compared to non-chiral analogs like 2-Ethylhexylamine .
- Branching vs.
- Diamine vs.
Physicochemical Properties
Limited experimental data exist for this compound. Hypothetical comparisons are derived from analogs:
Notes:
- The chiral center in this compound may slightly alter its boiling point and solubility compared to non-chiral analogs due to differences in molecular packing .
- 2-Ethylhexylamine’s higher boiling point reflects increased molecular weight and branching .
Hazards :
Stereochemical Considerations
The S-configuration in this compound could influence its interaction with biological targets. For example, in GABA receptor binding (analogous to studies in ), chiral amines often exhibit enantiomer-specific activity.
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